N-Methylvaline, also known as maval, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Methylvaline is soluble (in water) and a moderately acidic compound (based on its pKa).
N-Methyl-L-valine
CAS No.: 2480-23-1
VCID: VC21543384
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Methyl-L-valine is an optically active form of N-methylvaline with an L-configuration. It is classified as a N-methyl-L-alpha-amino acid, with the chemical formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is widely used in various fields, including pharmaceutical research, peptide synthesis, and biochemical studies. Peptide SynthesisN-Methyl-L-valine is a valuable building block in peptide synthesis, particularly in the development of peptide-based drugs. It enhances the stability and bioactivity of peptides by introducing a methyl group that can alter the peptide's conformation and interaction with biological targets . Pharmaceutical DevelopmentIn pharmaceutical development, N-Methyl-L-valine plays a crucial role in drug formulation. It helps create compounds that target specific biological pathways, potentially leading to more effective treatments with fewer side effects . Biochemical ResearchResearchers use N-Methyl-L-valine to study protein interactions and enzyme activities. This provides insights into metabolic processes and potential therapeutic targets, contributing to advancements in biochemistry . Cosmetic ApplicationsN-Methyl-L-valine is explored in cosmetic formulations for its potential to improve skin hydration and elasticity, making it a promising ingredient in skincare products . Comparison with Other DerivativesOther derivatives of N-Methyl-L-valine, such as Boc-N-methyl-L-valine, are also significant in research. Boc-N-methyl-L-valine is used in peptide synthesis and drug development, particularly in oncology and immunology, due to its protective Boc group that facilitates selective reactions . DNA Binding StudiesStudies on actinomycin D analogues have shown that modifications at N-methyl-L-valine residues can affect DNA binding characteristics. These analogues can bind to DNA as strongly as the parent compound, with variations in binding affinity depending on the specific DNA sequence and the stereochemistry of the N-methylvaline residue . Table 2: Applications of N-Methyl-L-valine
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CAS No. | 2480-23-1 | ||||||||||
Product Name | N-Methyl-L-valine | ||||||||||
Molecular Formula | C6H13NO2 | ||||||||||
Molecular Weight | 131.17 g/mol | ||||||||||
IUPAC Name | (2S)-3-methyl-2-(methylamino)butanoic acid | ||||||||||
Standard InChI | InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1 | ||||||||||
Standard InChIKey | AKCRVYNORCOYQT-YFKPBYRVSA-N | ||||||||||
Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC | ||||||||||
SMILES | CC(C)C(C(=O)O)NC | ||||||||||
Canonical SMILES | CC(C)C(C(=O)O)NC | ||||||||||
Synonyms | 3-methyl-2-(methylamino)butanoic acid MeVal N-methylvaline |
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PubChem Compound | 444080 | ||||||||||
Last Modified | Aug 15 2023 |
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